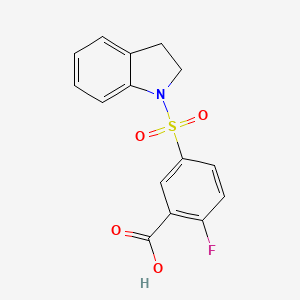

![molecular formula C12H16Cl2N2O3S B2647622 4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride CAS No. 1225331-78-1](/img/structure/B2647622.png)

4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

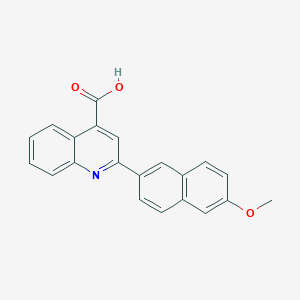

“4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride” is an intermediate in the synthesis of Gleevec . Gleevec is a tyrosine kinase inhibitor which is highly specific for BCR-ABL, the enzyme associated with chronic myelogenous leukemia (CML) and certain forms of acute lymphoblastic leukemia (ALL) .

Molecular Structure Analysis

The molecular formula of “4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride” is C11H17N3O2S . It has an average mass of 255.337 Da and a monoisotopic mass of 255.104141 Da .

Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 424.1±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 67.9±3.0 kJ/mol and a flash point of 210.3±31.5 °C . The compound has a molar refractivity of 68.1±0.4 cm3, a polar surface area of 75 Å2, and a molar volume of 198.1±3.0 cm3 .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound has been utilized in the synthesis of various chemical structures. For example, it serves as a precursor in the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride , which was achieved through optimized conditions involving bromosuccinimide and benzoyl peroxide, demonstrating a significant yield and showcasing its utility in chemical transformations (Lu Xiao-qin, 2010).

Antibacterial Activities

- Derivatives of the core compound have been investigated for their antibacterial activities, showing effectiveness against both Gram-positive and Gram-negative bacteria. This is exemplified in the study of Further derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid , which highlights the potential of these compounds in medicinal chemistry and drug design (Ishak Bildirici, A. Şener, İ. Tozlu, 2007).

Molecular Structure Analysis

- Detailed DFT, ab initio, and FT-IR studies have been conducted on sulfonamide triazenes, including those with 4-methylpiperazine, to explore their structural and spectral characteristics. These studies provide foundational knowledge for understanding the physical and chemical properties of these compounds, aiding in the development of novel materials and pharmaceutical agents (H. A. Dabbagh, A. Teimouri, R. Shiasi, A. Najafi Chermahini, 2008).

Catalytic and Synthetic Applications

- The compound has shown utility in Friedel-Crafts sulfonylation reactions , offering a pathway to diaryl sulfones with almost quantitative yields. This application is critical in organic synthesis, where the compound's role in facilitating reactions under ambient conditions can significantly enhance synthetic efficiency (S. Nara, J. Harjani, M. Salunkhe, 2001).

Biochemical Applications

- Synthesis and pro-apoptotic effects of new sulfonamide derivatives, including those derived from 4-methylpiperazine, have been explored for activating p38/ERK phosphorylation in cancer cells. This research underscores the potential therapeutic applications of these compounds in inducing apoptosis in cancerous cells, highlighting their significance in oncological research and treatment strategies (A. Cumaoğlu, Serkan Dayan, Asli Ozge Agkaya, Zehra Ozkul, N. Ozpozan, 2015).

Nanofiltration Membrane Development

- Novel sulfonated thin-film composite nanofiltration membranes have been developed for dye treatment, showcasing the compound's role in improving water flux and membrane hydrophilicity. This application is crucial for environmental engineering, particularly in water purification and wastewater treatment processes (Yang Liu, Shuling Zhang, Zheng Zhou, Jiannan Ren, Z. Geng, Jiashuang Luan, Guibin Wang, 2012).

Safety and Hazards

Propriétés

IUPAC Name |

4-(4-methylpiperazin-1-yl)sulfonylbenzoyl chloride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O3S.ClH/c1-14-6-8-15(9-7-14)19(17,18)11-4-2-10(3-5-11)12(13)16;/h2-5H,6-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBSILJPYHKOQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Methylpiperazin-1-yl)sulfonyl]benzoyl chloride hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

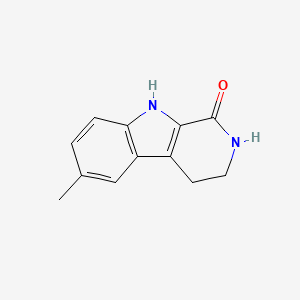

![3-(tert-butyl)-3,6-dimethyl-2,3-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2647541.png)

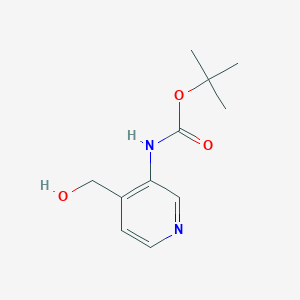

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2647544.png)

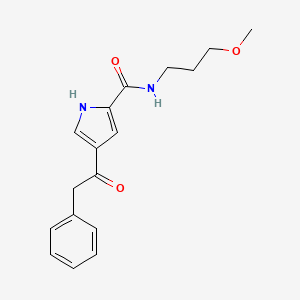

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2647549.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2647555.png)

![Ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2647559.png)

![1-[4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2647561.png)